molecular formula C13H16N2OS B1419659 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole CAS No. 951623-91-9

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Cat. No. B1419659
CAS RN: 951623-91-9
M. Wt: 248.35 g/mol
InChI Key: SYSNJAAHMUCGJL-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.35 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is 1S/C13H16N2OS/c1-9-15-12-8-11 (2-3-13 (12)17-9)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 . This indicates that the molecule contains a benzothiazole ring substituted with a methyl group and a piperidinyl ether group.


Physical And Chemical Properties Analysis

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 248.35 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Proteomics Research

This compound is available for purchase as a biochemical for proteomics research, which suggests its use in the study of proteins and their functions. Source 1

Analgesic and Anti-inflammatory Activities

Thiazoles, which include the benzo[d]thiazole moiety, have been reported to show significant analgesic and anti-inflammatory activities in some studies. Source 2

Material Science

The compound is also mentioned in the context of material science research, although specific applications within this field are not detailed. Source 3

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is not specified in the available resources. Benzothiazoles and their derivatives are known to exhibit a wide range of biological activities, but the specific activities can vary greatly depending on the exact structure of the compound .

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-methyl-5-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-15-12-8-11(2-3-13(12)17-9)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSNJAAHMUCGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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